N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine
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Overview
Description
N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine is an organic compound that belongs to the class of substituted amines It features a benzyl group, a fluorophenyl group, and a methylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine typically involves the following steps:
Starting Materials: Benzyl chloride, 2-fluoroaniline, and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or fluorophenyl positions, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-benzyl-1-(2-fluorophenyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active amines.
Industrial Applications: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, depending on its structure and the target. It may also inhibit or activate enzymatic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-(2-chlorophenyl)-N-methylmethanamine
- N-benzyl-1-(2-bromophenyl)-N-methylmethanamine
- N-benzyl-1-(2-iodophenyl)-N-methylmethanamine
Uniqueness
N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to its halogenated analogs.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methyl-1-phenylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16/h2-10H,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFWSUATJFROCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349601 |
Source
|
Record name | N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401-35-4 |
Source
|
Record name | N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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